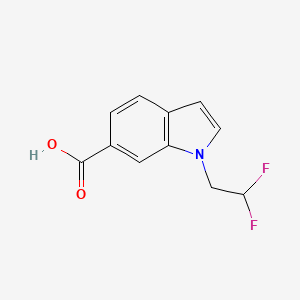

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid is a chemical compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .

Métodos De Preparación

The synthesis of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves several steps. One common method includes the reaction of indole derivatives with difluoroethyl reagents under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Substitution reactions often involve halogenation or alkylation, where reagents like halogens or alkyl halides are used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used .

Aplicaciones Científicas De Investigación

The compound 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, alongside comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the difluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics.

- Case Study : A study published in Current Topics in Microbiology and Immunology examined various indole derivatives, including this compound, showing promising results against specific cancer cell lines (e.g., breast cancer) .

Agrochemicals

Pesticide Development

The unique structure of this compound allows it to interact with biological systems effectively, making it suitable for use in agrochemicals. Its potential as a pesticide or herbicide is being explored.

- Data Table : Efficacy of Indole Derivatives as Pesticides

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of polymers that require specific mechanical properties or thermal stability. The difluoroethyl group can impart unique characteristics to the polymer matrix.

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid can be compared with other indole derivatives such as indole-6-carboxylic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their unique substituents confer different chemical and biological properties. For example, the presence of the difluoroethyl group in this compound may enhance its stability and reactivity compared to other indole derivatives .

Similar Compounds

Indole-6-carboxylic acid: Known for its role in the synthesis of various bioactive compounds.

Indole-2-carboxylic acid: Used in the development of pharmaceuticals and agrochemicals.

Actividad Biológica

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10F2N1O2

- Molecular Weight : 239.21 g/mol

The biological activity of this compound primarily revolves around its interaction with key enzymes involved in viral replication and cancer cell proliferation. The indole core is known to facilitate chelation with metal ions, which is critical for the activity against enzymes like integrase in HIV-1.

Antiviral Activity

Recent studies have focused on the compound's role as an integrase strand transfer inhibitor (INSTI) for HIV-1. The indole nucleus has been shown to effectively chelate with magnesium ions within the active site of integrase, crucial for viral replication.

- Inhibitory Concentration (IC50) :

- The compound exhibited an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate potency .

- Structural optimizations have led to derivatives with enhanced activity, such as those with halogen substitutions at the C6 position, which significantly improved binding affinity and inhibitory effects.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 32.37 | Parent compound |

| Optimized derivative (e.g., C6 halogenated) | 3.11 | Enhanced activity |

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, although specific studies on this compound remain limited.

Study on HIV-1 Integrase Inhibition

In a recent study, indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The study highlighted that modifications at the C3 and C6 positions of the indole core could significantly enhance biological activity. The best-performing derivative achieved an IC50 of 0.13 μM , demonstrating a marked improvement over the parent compound .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in optimizing indole derivatives. Key findings include:

- C3 Position : Introduction of long-chain substituents improved interaction with the hydrophobic cavity of integrase.

- C6 Position : Halogenated groups enhanced π–π stacking interactions with viral DNA, leading to increased inhibitory effects.

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWLLCIYIWCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.